molecular formula C₉H₁₅FO₅ B1141232 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose CAS No. 87586-05-8

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No.: B1141232
CAS No.: 87586-05-8
M. Wt: 222.21
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives followed by selective fluorination. One common synthetic route starts with 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose, which is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions

Chemical Reactions Analysis

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, thereby affecting its biological activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRTKRPEAMGAU-COJRLMGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CF)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747491
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87586-05-8
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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